molecular formula C23H25N3O3 B2522875 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide CAS No. 941996-20-9

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide

Cat. No.: B2522875
CAS No.: 941996-20-9
M. Wt: 391.471
InChI Key: ZKRHKYUIQAXZCH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethylamino group, a naphthalene ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-methoxyphenyl)ethanediamide
  • N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-ethoxyphenyl)ethanediamide

Uniqueness

N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-26(2)21(20-13-6-9-16-8-4-5-12-19(16)20)15-24-22(27)23(28)25-17-10-7-11-18(14-17)29-3/h4-14,21H,15H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRHKYUIQAXZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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